Cis vs. Trans Diastereomer Stereochemistry
The (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione is the cis diastereomer with the hydroxyl group oriented on the same face as the spiro junction nitrogen of the adjacent lactam ring. Its (5R,8R) trans counterpart has the opposite relative configuration at C8. The absolute configuration of the core 1,7-diazaspiro[4.4]nonane-2,6-dione scaffold and its hydroxy-substituted derivatives was established by Kajtár et al. through chiroptical methods and X-ray crystallography, with the cis and trans isomers yielding distinct Cotton effects and NMR signatures [1]. The isomeric SMILES for the target cis compound is C1C[C@]2(C[C@@H](NC2=O)O)NC1=O, whereas the trans isomer is C1C[C@]2(C[C@H](NC2=O)O)NC1=O . This stereochemical difference directly impacts the compound's suitability as a chiral building block in asymmetric synthesis and its potential for diastereoselective biological target engagement.
| Evidence Dimension | Stereochemical configuration (C8 chiral center relative to C5 spiro center) |
|---|---|
| Target Compound Data | (5R,8S) cis configuration; Isomeric SMILES: C1C[C@]2(C[C@@H](NC2=O)O)NC1=O |
| Comparator Or Baseline | (5R,8R) trans diastereomer; Isomeric SMILES: C1C[C@]2(C[C@H](NC2=O)O)NC1=O |
| Quantified Difference | Opposite relative configuration at C8; distinct NMR chemical shifts and Cotton effects (cis vs. trans assignment confirmed by X-ray for the core scaffold class) [1] |
| Conditions | Absolute configuration determination via X-ray crystallography, NMR, and CD spectroscopy (Kajtár et al., 1982) |
Why This Matters
For procurement of chiral intermediates in medicinal chemistry, the specific (5R,8S) cis diastereomer is non-interchangeable with the (5R,8R) trans form; diastereomeric purity directly determines the stereochemical outcome of downstream reactions and the three-dimensional presentation of pharmacophoric elements to biological targets.
- [1] Kajtár M, Hollósi M, Kinski K, Majer Z. Spiro-bis(2-pyrrolidinones). I. Synthesis and absolute configuration of three isomeric spiro-bis(2-pyrrolidinones). Collection of Czechoslovak Chemical Communications. 1982;47(3):936–949. doi:10.1135/cccc19820936. View Source
